Franol - 8058-86-4

Franol

Catalog Number: EVT-1592514
CAS Number: 8058-86-4
Molecular Formula: C39H50N7NaO11
Molecular Weight: 815.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Franol was developed by Winthrop Pharmaceuticals and is marketed under various brand names. It has been utilized in clinical settings for its efficacy in managing asthma attacks and chronic respiratory conditions. The formulation aims to provide both immediate relief during acute episodes and preventive measures against nocturnal asthma attacks.

Classification

Franol is classified as a combination medication due to its multi-ingredient formulation. It falls under the category of antiasthmatic drugs, which are used to treat asthma by relaxing the muscles in the airways, thus facilitating easier breathing.

Synthesis Analysis

Methods

The synthesis of Franol involves combining multiple active pharmaceutical ingredients through established pharmaceutical manufacturing processes. Each component is synthesized separately before being blended into a final dosage form.

Technical Details

  1. Ephedrine: Typically synthesized from natural sources or through chemical modifications of phenylpropanolamine.
  2. Theophylline: Derived from xanthine through methylation processes.
  3. Phenobarbitone: Synthesized via the condensation of malonic acid with urea followed by alkylation.

The precise ratios of these components are critical for achieving the desired therapeutic effects while minimizing side effects.

Molecular Structure Analysis

Structure

Franol's molecular structure is characterized by the presence of three distinct components:

  • Ephedrine: C10_{10}H15_{15}NO
  • Theophylline: C7_{7}H8_{8}N4_{4}O2_{2}
  • Phenobarbitone: C12_{12}H12_{12}N2_{2}O3_{3}

Data

  • Molecular Weight: The molecular weight varies based on the specific formulation but typically ranges around 300-400 g/mol for the combined ingredients.
  • Melting Points: Individual melting points are approximately:
    • Ephedrine: 174°C
    • Theophylline: 270–274°C
    • Phenobarbitone: 172–174°C
Chemical Reactions Analysis

Reactions

Franol undergoes various chemical reactions during its metabolism in the body:

  1. Ephedrine Metabolism: Primarily metabolized by deamination and conjugation.
  2. Theophylline Metabolism: Involves demethylation and oxidation reactions, primarily in the liver.
  3. Phenobarbitone Metabolism: Undergoes oxidation and conjugation processes.

Technical Details

These metabolic pathways are crucial for understanding Franol's pharmacokinetics and dynamics, influencing its efficacy and safety profile.

Mechanism of Action

Process

Franol acts through a combination of mechanisms:

  • Bronchodilation: Ephedrine stimulates beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles.
  • Anti-inflammatory Effects: Theophylline inhibits phosphodiesterase, increasing cyclic adenosine monophosphate levels, which contributes to bronchodilation and anti-inflammatory effects.
  • Sedative Effects: Phenobarbitone acts as a central nervous system depressant, providing relief from anxiety associated with respiratory distress.

Data

Clinical studies indicate that Franol can significantly reduce the frequency and severity of asthma attacks when administered as directed.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white or off-white tablets.
  • Solubility: Soluble in water and alcohol; insoluble in ether.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH levels or prolonged exposure to light.

Chemical Properties

  • pH Range: Optimal stability at a pH range of 4–7.
  • Reactivity: Generally stable but can react with strong acids or bases leading to degradation.
Applications

Scientific Uses

Franol is primarily used in clinical settings for:

  • Management of asthma and chronic obstructive pulmonary disease (COPD).
  • Preventive treatment for nocturnal asthma attacks.
  • As part of combination therapies for enhanced efficacy against respiratory conditions.

Research continues into optimizing Franol's formulation for improved patient outcomes, focusing on reducing side effects while maintaining therapeutic effectiveness.

Historical Development of Franol in Respiratory Therapeutics

Origins of Fixed-Dose Bronchodilator Combinations in Early 20th Century Pharmacology

The development of Franol (a fixed-dose combination of theophylline and ephedrine) emerged from centuries of empirical respiratory medicine and early 20th-century pharmaceutical innovation. Traditional asthma treatments included botanical preparations like Ephedra sinica (ma huang), used in Chinese medicine for over 5,000 years for respiratory symptoms, and smoke-based therapies utilizing plants rich in anticholinergic alkaloids (stramonium, belladonna) burned in "asthma cigarettes" [3] [9] [10]. The isolation of active alkaloids in the late 19th century marked a critical transition: ephedrine was identified from Ephedra species in 1885, while theophylline was isolated from tea leaves in 1888 [8] [9].

The first bronchodilator combinations appeared in the 1930s-1940s, driven by pharmacological synergism theories. Researchers hypothesized that ephedrine's adrenergic stimulation (promoting norepinephrine release) would complement theophylline's adenosine receptor antagonism and phosphodiesterase inhibition [1] [7]. This culminated in fixed-ratio products (typically 5:1 theophylline to ephedrine) like Franol, designed to maximize bronchodilation while minimizing individual compound toxicity [1] [8]. Early formulations frequently added barbiturates (phenobarbital) or sedatives to counter ephedrine's central nervous system stimulation, exemplified by products like Tedral (theophylline-ephedrine-phenobarbital) [1].

Table 1: Early Fixed-Dose Bronchodilator Combinations (1930s-1950s)

Brand NameActive ComponentsPrimary IndicationsEra Introduced
FranolTheophylline + EphedrineAsthma, Nasal Decongestion1930s
TedralTheophylline + Ephedrine + PhenobarbitalAsthma1930s
MaraxTheophylline + Ephedrine + HydroxyzineAsthma1950s
Asthma CigarettesStramonium + Lobelia + SaltpetreAsthma ParoxysmsPre-1940s

Evolution of Clinical Applications: From 1930s Asthma Management to Multifunctional Use

Franol and similar compounds rapidly became cornerstones of asthma management from the 1930s through the 1960s. Clinical applications expanded beyond asthma to include nasal decongestion and management of chronic bronchitis [1] [8]. The oral formulation offered practical advantages over epinephrine injections (then standard for acute asthma), providing sustained bronchodilation without requiring medical supervision for administration [1] [9].

Unexpectedly, Franol found non-respiratory applications in performance enhancement. Studies in the 1960s-1970s investigated its ergogenic properties, with athletes using it for central stimulation and perceived endurance improvement. This led to several high-profile doping disqualifications when ephedrine was banned in competitive sports [1]. Additionally, it saw off-label use in weight management, capitalizing on ephedrine's thermogenic effects and theophylline's metabolic stimulation – a precursor to modern ephedrine-caffeine combinations [8].

Table 2: Clinical Applications of Franol Across Decades

DecadePrimary Medical UseNon-Medical ApplicationsAdministration Trends
1930s-1940sAcute asthma managementNoneOral tablets, often with barbiturates
1950s-1960sChronic asthma & nasal congestionEmerging athletic performanceOral tablets without barbiturates
1970sMultifunctional respiratory therapyWidespread athletic dopingOral tablets, sustained-release forms

Paradigm Shifts Leading to Therapeutic Decline (1970s-Present)

The 1970s marked a therapeutic turning point for Franol, driven by rigorous clinical studies questioning its fundamental rationale. Landmark research by Weinberger and Bronsky (1974) demonstrated the combination provided no significant bronchodilator advantage over theophylline alone, while increasing side effect frequency [1] [7]. Simultaneously, dose titration limitations became clinically apparent: the fixed 5:1 ratio prevented individualized dosing adjustments, particularly problematic given ephedrine's narrow therapeutic index and tachyphylaxis risk with repeated dosing [1] [19].

Three interconnected paradigm shifts sealed Franol's decline:

  • Mono-component optimization: Development of sustained-release theophylline formulations (1970s) provided more stable plasma concentrations without ephedrine's side effects [1].
  • Adrenergic pharmacology revolution: Selective β₂-agonists (salbutamol, terbutaline) offered superior bronchodilation with fewer cardiovascular and CNS effects compared to ephedrine's non-selective adrenergic activity [2] [6].
  • Inhalation therapy ascendancy: Pressurized metered-dose inhalers (pMDIs) enabled direct drug delivery to airways, achieving greater efficacy with lower systemic exposure. This rendered oral combinations pharmacologically obsolete [2] [6] [9].

The final blow came with therapeutic guideline reformulations. By the 1990s, Global Initiative for Asthma (GINA) and COPD guidelines deprioritized oral bronchodilators, favoring inhaled corticosteroids and long-acting bronchodilators (LABA/LAMA) with superior efficacy and safety profiles [2] [6]. Franol was officially abandoned in most Western markets by the 1980s-1990s, though some formulations persist in limited regions.

Table 3: Modern Bronchodilator Paradigms vs. Franol's Limitations

Therapeutic PrincipleFranol LimitationModern Solution
Receptor selectivityNon-selective adrenergic activationSelective β₂-agonists (e.g., salmeterol)
Dose individualizationFixed 5:1 ratioFlexible LABA/LAMA dosing
Delivery efficiencySystemic oral administrationTargeted inhalation therapy
Dosing frequency3-4 times dailyOnce-daily LABA/LAMA combinations
Evidence-based efficacySynergism unprovenProven additive bronchodilation

Properties

CAS Number

8058-86-4

Product Name

Franol

IUPAC Name

sodium;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenylpyrimidin-3-ide-2,4,6-trione;3-(2-methoxyphenoxy)propane-1,2-diol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate

Molecular Formula

C39H50N7NaO11

Molecular Weight

815.8 g/mol

InChI

InChI=1S/C12H12N2O3.C10H15NO.C10H14O4.C7H8N4O2.Na.H2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9);;1H2/q;;;;+1;/p-1/t;8-,10-;;;;/m.0..../s1

InChI Key

FRSADJTWTDJRBY-IWPMNCBDSA-M

SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]

Synonyms

franol

Canonical SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]

Isomeric SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.